N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide
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Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
- In the solid state, Diban-ta-H forms an unprecedented hydrogen-bonded cyclic tetrad, while Anta-H exhibits a cyclic triad in its crystal structure. These cyclic assemblies stack infinitely in the crystals .
- The Diban-ta complexes exhibit π-aromatic surfaces extending from the edges of the tetrahedral Zn5 core, resulting in an enlarged structure with significant internal molecular free volume and red-shifted fluorescence .
- While specific studies on this compound are limited, thiazole derivatives in general have diverse biological activities:
Synthesis and Structure
Supramolecular and Coordinative Self-Assembly
Functional Organic Dyes and Coordination Compounds
Biological and Pharmaceutical Applications
properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2OS/c21-13-7-1-6-12(10-13)19(24)23-20-22-17-14-8-2-4-11-5-3-9-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJPUXMAWSJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide |
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